BenchChemオンラインストアへようこそ!

(3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Medicinal chemistry Sodium channel inhibition 11β-HSD1 inhibition

(3-(Azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone (CAS 955961-92-9) is a small-molecule sulfonamide featuring a 3,5-dimethyl-1H-pyrazol-1-yl ketone coupled to a phenyl ring bearing an azepane sulfonamide substituent at the meta position. This compound belongs to the broad chemical class of pyrazole-sulfonamide derivatives, which have been investigated as sodium channel blockers for neuropathic pain and as enzyme inhibitors in metabolic disease contexts.

Molecular Formula C18H23N3O3S
Molecular Weight 361.46
CAS No. 955961-92-9
Cat. No. B2802961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
CAS955961-92-9
Molecular FormulaC18H23N3O3S
Molecular Weight361.46
Structural Identifiers
SMILESCC1=CC(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3)C
InChIInChI=1S/C18H23N3O3S/c1-14-12-15(2)21(19-14)18(22)16-8-7-9-17(13-16)25(23,24)20-10-5-3-4-6-11-20/h7-9,12-13H,3-6,10-11H2,1-2H3
InChIKeyHAMUOSFWAUBMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3-(Azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone (CAS 955961-92-9): Core Structural Identity and Comparator Landscape


(3-(Azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone (CAS 955961-92-9) is a small-molecule sulfonamide featuring a 3,5-dimethyl-1H-pyrazol-1-yl ketone coupled to a phenyl ring bearing an azepane sulfonamide substituent at the meta position. This compound belongs to the broad chemical class of pyrazole-sulfonamide derivatives, which have been investigated as sodium channel blockers for neuropathic pain and as enzyme inhibitors in metabolic disease contexts [1]. The closest structural analogs include variants where the 7-membered azepane sulfonamide is replaced by 6-membered piperidine or morpholine sulfonamides, or where the 3,5-dimethylpyrazole moiety is exchanged for other pyrazole substitution patterns. Procurement decisions require differentiating this specific compound from these analogs based on substituent-specific physicochemical and pharmacological properties, as detailed below.

Why Generic Substitution of (3-(Azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone Is Not Supported Without Direct Comparative Data


Generic interchange within the pyrazole-sulfonamide class is problematic because relatively minor structural modifications—such as altering the sulfonamide ring from azepane to piperidine or changing pyrazole substituents—can dramatically shift target affinity, selectivity, and pharmacokinetic profile. The azepane moiety engenders distinct conformational flexibility and steric bulk versus six-membered rings, which can lead to different binding pocket interactions, as demonstrated by azepane sulfonamides achieving low nanomolar IC50 values at 11β-HSD1 [1]. Likewise, the 3,5-dimethyl pattern on the pyrazole influences both electronic properties and metabolic stability. The available evidence for this specific compound is insufficient to support claims of superiority over any single analog; however, the underlying structure-activity relationship principles provide a framework for prioritizing its evaluation. High-confidence procurement decisions require compound-specific head-to-head assay data, which are currently absent from the public literature for CAS 955961-92-9.

Quantitative Differentiation Evidence for (3-(Azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone vs. Structural Analogs


Sulfonamide Ring Size: Azepane vs. Piperidine Impact on Target Potency (Class-Level Inference)

The azepane (7-membered) sulfonamide moiety confers a broader conformational envelope and distinct lipophilic surface relative to the piperidine (6-membered) analog. In the related 11β-HSD1 inhibitor series, azepane-bearing compound 30 displayed an hIC50 of 3.0 nM, representing potent inhibition driven in part by azepane ring optimization [1]. While direct sodium channel inhibition data for CAS 955961-92-9 are not publicly available, the pyrazole-sulfonamide scaffold is explicitly claimed for sodium channel modulation in patent literature with general activity ranges (e.g., IC50 < 10 µM against PN3-containing channels) [2]. The azepane substitution can be rationally expected to shift potency and selectivity relative to piperidine or morpholine variants, though quantitative differences remain unquantified for this specific compound.

Medicinal chemistry Sodium channel inhibition 11β-HSD1 inhibition

Pyrazole Substitution: 3,5-Dimethyl vs. 3-Methyl or 4-Chloro Patterns on Physicochemical Properties

The 3,5-dimethyl substitution on the pyrazole ring increases lipophilicity (calculated logP) and electron density relative to a 3-methyl-only or 4-chloro variant. For CAS 955961-92-9, the predicted logP is approximately 2.6–3.0 (based on fragment-based calculation), versus ~2.1–2.4 for a hypothetical 3-methyl analog. This shift in lipophilicity influences membrane permeability and non-specific protein binding [1]. No experimentally measured logP or permeability data were located for this specific compound.

Physicochemical properties ADME prediction Drug design

Sulfonamide Geometry: Meta vs. Para Phenyl Substitution Influence on Bioactivity

CAS 955961-92-9 features a meta-substituted azepane sulfonamide on the central phenyl ring, whereas many commercially available analogs (e.g., (4-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone) carry the sulfonamide at the para position. Meta substitution alters the trajectory and distance of the sulfonamide group relative to the pyrazole ketone, which can modulate binding to sodium channel PN3 subunit or other targets [1]. No head-to-head biological data comparing meta versus para isomers of this scaffold are publicly available, and thus the differential remains unquantified.

Structure-activity relationship Sodium channel pharmacology Metabolite stability

Prioritized Application Scenarios for (3-(Azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone Based on Available Evidence


Sodium Channel Inhibitor Screening in Pain Models

Given the explicit inclusion of pyrazole-sulfonamides as sodium channel inhibitors in patent US7223782, this compound may serve as a starting point for electrophysiological screening against PN3-containing (Nav1.7/Nav1.8) channels [1]. Its azepane sulfonamide moiety differentiates it from the more common piperidine/morpholine sulfonamides, potentially accessing distinct channel conformations. Procurement for in vitro patch-clamp assays is appropriate where azepane-specific SAR exploration is desired.

Azepane Sulfonamide Fragment Library Expansion

The compound contains the privileged azepane sulfonamide fragment, which has demonstrated utility in 11β-HSD1 inhibition with nanomolar potency [1]. It can be incorporated into fragment-based screening collections to probe azepane-dependent binding interactions across multiple enzyme targets. The meta-sulfonamide geometry provides a distinct vector compared to para-substituted commercial alternatives.

Physicochemical Profiling of Pyrazole Derivatives for CNS Drug Design

With its predicted moderate lipophilicity (clogP ~2.6–3.0) conferred by the 3,5-dimethylpyrazole moiety, this compound is suitable for CNS multiparameter optimization (MPO) studies. It can be used to benchmark permeability, P-glycoprotein efflux, and metabolic stability against analogs bearing different pyrazole substitution patterns [1]. This supports rational selection of core scaffolds for CNS-targeted programs.

Synthetic Methodology Development for Sulfonamide Ketone Linkages

The compound's unique linkage—a sulfonamide and a ketone bridging through a phenyl ring—provides a challenging synthetic handle for developing novel coupling strategies. It can serve as a model substrate for optimizing palladium-catalyzed carbonylation or sulfonamidation reactions relevant to medicinal chemistry scale-up.

Quote Request

Request a Quote for (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.